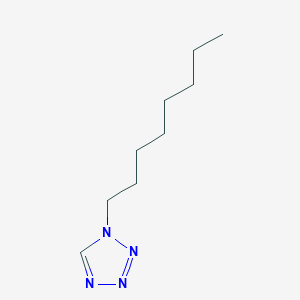

1-Octyl-1H-tetrazole

Description

Significance of 1-Octyl-1H-tetrazole within the Tetrazole Class

The tetrazole ring is a key structural motif in medicinal chemistry and materials science. maynoothuniversity.ie Tetrazoles are recognized as bioisosteres of carboxylic acids, meaning they have similar physical and chemical properties that can elicit comparable biological responses. wikipedia.orgfishersci.canih.gov The presence of the long, hydrophobic octyl chain in this compound imparts distinct characteristics that differentiate it from other tetrazole derivatives. This alkyl group can enhance the molecule's solubility in nonpolar environments and its ability to permeate biological membranes, potentially improving its bioavailability in pharmaceutical applications.

The substitution of the octyl group at the N1 position of the tetrazole ring is a common strategy to create specific isomers with desired properties. The alkylation of the tetrazolate anion typically results in a mixture of 1- and 2-alkyltetrazole regioisomers. mdpi.com The specific synthesis of the 1-octyl isomer is crucial for its application in areas such as the creation of complex molecular structures and functional materials.

Interdisciplinary Context of Tetrazole Research

The versatility of the tetrazole ring has led to its investigation in a wide array of scientific fields. Tetrazole derivatives are integral to the development of pharmaceuticals, including antihypertensive drugs like losartan (B1675146) and antibiotics such as cefamandole. acgpubs.org Their application extends to materials science, where they are used in the creation of energetic materials and recording systems due to their high nitrogen content and stability. wikipedia.orgmdpi.com

The unique properties of this compound make it a valuable building block in organic synthesis. For instance, it has been used in the synthesis of novel molecules with potential applications as monomers for polymers or as active pharmaceutical ingredients. acgpubs.org The octyl group can influence the physical properties of these larger molecules, such as their melting point and solubility.

Scope and Objectives of Current Research Trajectories

Current research involving this compound is focused on leveraging its unique properties for the creation of novel compounds and materials. One area of investigation is its use in multicomponent reactions, which allow for the efficient synthesis of complex molecules from simple starting materials. beilstein-journals.org The tert-octyl group, a branched isomer of the octyl group, has been utilized in Ugi and Passerini reactions, demonstrating the utility of such alkyl-substituted tetrazoles in creating diverse molecular scaffolds. acs.orgnih.gov

Researchers are also exploring the thermal properties of long-chain alkyl tetrazoles. The length of the alkyl chain can impact the thermal stability and decomposition kinetics of these compounds, which is a critical consideration in the development of energetic materials. researchgate.net Furthermore, the incorporation of this compound into larger, conjugated systems is being investigated for the development of functional dyes with specific photophysical properties. nsf.gov The synthesis of complex heterocyclic systems containing the this compound moiety highlights its role in the construction of advanced materials. conicet.gov.ar

Below is a table summarizing key properties of the parent 1H-tetrazole, which provides a foundational context for understanding its substituted derivatives like this compound.

| Property | Value | Reference |

| Molecular Formula | CH2N4 | wikipedia.org |

| Molar Mass | 70.05 g/mol | wikipedia.org |

| Melting Point | 157 to 158 °C | wikipedia.org |

| Acidity (pKa) | 4.90 | wikipedia.org |

The following table presents spectroscopic data for a derivative of this compound, providing insight into the characterization of such compounds.

Spectroscopic Data for 1-(4-(this compound-5-yl)phenyl)ethan-1-one acgpubs.org

| Spectroscopic Technique | Data |

| IR (Infrared Spectroscopy) | 2954 (C-H), 1681 (C=O) cm⁻¹ |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | δ= 8.01 (d, 2H), 7.81 (d, 2H), 4.45 (t, 2H), 2.69 (s, 3H), 2.00-1.90 (m, 2H), 1.40-1.20 (m, 10H), 0.86 (t, 3H) |

| ¹³C-APT NMR (Carbon-13 Attached Proton Test) | δ= 196.9, 153.4, 138.9, 129.0, 128.0, 48.3, 31.6, 29.7, 28.9, 28.7, 26.7, 26.2, 22.5, 14.0 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

85043-41-0 |

|---|---|

Molecular Formula |

C9H18N4 |

Molecular Weight |

182.27 g/mol |

IUPAC Name |

1-octyltetrazole |

InChI |

InChI=1S/C9H18N4/c1-2-3-4-5-6-7-8-13-9-10-11-12-13/h9H,2-8H2,1H3 |

InChI Key |

LIADNJWRJNOJEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C=NN=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Octyl 1h Tetrazole and Its Analogues

Classical [3+2] Cycloaddition Reactions in Tetrazole Synthesis

The most fundamental and widely employed method for constructing the tetrazole ring is the [3+2] cycloaddition reaction. This approach involves the reaction of a component with three atoms and another with two atoms to form a five-membered ring. In the context of tetrazole synthesis, this typically involves the reaction of an azide (B81097) with a nitrile.

Nitrile-Azide Cycloaddition Protocols

The synthesis of 1-substituted-1H-tetrazoles, including 1-octyl-1H-tetrazole, can be achieved through the reaction of an organic azide with a nitrile. However, the more common and direct route to many tetrazole derivatives involves the cycloaddition of an azide source, such as sodium azide or trimethylsilyl (B98337) azide, with a nitrile. smolecule.comnih.gov For the specific synthesis of this compound, this would conceptually involve the reaction of octylazide with a cyanide source, or more practically, the reaction of an octyl-substituted amine with other reagents. smolecule.com

A prevalent method for synthesizing 1-substituted tetrazoles involves a three-component reaction between an amine, triethyl orthoformate, and sodium azide. tandfonline.comnih.govorganic-chemistry.org In the case of this compound, octylamine (B49996) would serve as the amine component. The reaction proceeds by forming an intermediate that then undergoes cycloaddition with the azide.

Optimization of Reaction Conditions for Yield Enhancement

The efficiency of the nitrile-azide cycloaddition is often dependent on the reaction conditions. The use of catalysts can significantly enhance the reaction rate and yield. smolecule.com For instance, Lewis acids are known to catalyze this reaction. smolecule.com Microwave irradiation has also been utilized to accelerate the synthesis and improve yields while reducing reaction times. smolecule.com

The choice of solvent also plays a critical role. While some reactions can be performed under solvent-free conditions, others benefit from the use of solvents like dimethylformamide (DMF) or water. organic-chemistry.orgajgreenchem.com For example, the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide has been effectively carried out in DMF at 100 °C. ajgreenchem.com The optimization of parameters such as temperature, catalyst loading, and solvent system is crucial for maximizing the yield of the desired tetrazole product. For example, in the synthesis of 1-(4-nitrophenyl)-1H-tetrazole, the optimal conditions were found to be solvent-free at 100°C. tandfonline.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of simplicity, speed, and the generation of molecular diversity. beilstein-journals.org

Passerini-Tetrazole Reaction for Tetrazole Scaffold Construction

The Passerini-tetrazole reaction is a three-component reaction (PT-3CR) that involves an aldehyde or ketone, an isocyanide, and an azide source, typically trimethylsilyl azide (TMSN₃). researchgate.netrsc.org This reaction provides access to α-acyloxy tetrazoles. While direct synthesis of this compound via this method is not explicitly detailed, the reaction is highly versatile and can accommodate a wide range of isocyanides, including aliphatic ones. beilstein-journals.orgresearchgate.net For instance, tert-octyl isocyanide, an isomer of octyl isocyanide, has been successfully used in Passerini-tetrazole reactions, yielding the corresponding tetrazole products in good yields. beilstein-journals.orgacs.org This suggests that octyl isocyanide could be a viable substrate for synthesizing analogues of this compound. The reaction conditions can be optimized, with sonication and specific solvent systems like methanol/water being shown to accelerate the reaction and improve yields. rsc.org

Table 1: Substrate Scope in Passerini-Tetrazole Reactions beilstein-journals.org

| Isocyanide | Product Yield |

| tert-Octyl isocyanide | 74% |

| tert-Butyl isocyanide | 52% |

| β-Cyanoethyl isocyanide | 62% |

Ugi-Tetrazole Reactions for Molecular Diversity

The Ugi-tetrazole reaction is a four-component reaction (UT-4CR) that combines an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and an azide. acs.org This reaction is a powerful method for generating libraries of structurally diverse 1,5-disubstituted tetrazoles. acs.org The classical Ugi-tetrazole reaction is often performed in methanol. acs.org The versatility of the Ugi reaction allows for the incorporation of a wide variety of starting materials, leading to a broad range of tetrazole derivatives. organic-chemistry.org For example, the use of N-Boc-protected hydrazine (B178648) in the Ugi-tetrazole reaction allows for the synthesis of highly substituted 5-(hydrazinomethyl)-1-methyl-1H-tetrazoles. organic-chemistry.org The use of cleavable isocyanides, such as β-cyanoethyl isocyanide, in the Ugi-tetrazole reaction provides a route to 1H-tetrazoles after a deprotection step. lookchem.com Similar to the Passerini reaction, the use of octylamine or octyl isocyanide as one of the components could lead to the synthesis of this compound analogues.

Catalytic Approaches in Tetrazole Synthesis

Catalysis plays a significant role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and improved selectivity. Various catalytic systems have been developed for the synthesis of tetrazoles.

Several heterogeneous catalysts have been shown to be effective for the synthesis of 1-substituted-1H-tetrazoles. These include a copper nano-catalyst supported on magnetic nanoparticles, which catalyzes the reaction of amines, sodium azide, and triethyl orthoformate under solvent-free conditions. tandfonline.com Another example is a silver nanocomposite on sodium borosilicate glass (ASBN), which also catalyzes the same three-component reaction. nih.govacs.org These catalysts can often be recovered and reused multiple times without a significant loss of activity. acs.org

Homogeneous catalysts are also widely used. For instance, ytterbium(III) triflate (Yb(OTf)₃) has been used to catalyze the reaction of amines, triethyl orthoformate, and sodium azide to produce 1-substituted 1H-tetrazoles in good yields. organic-chemistry.org Furthermore, solid acid catalysts, such as SO3H-carbon derived from glycerol, have been employed for the [3+2] cycloaddition of nitriles with sodium azide to form 5-substituted 1H-tetrazoles. ajgreenchem.com Visible-light-driven catalysis using a Co@g-C₃N₄ catalyst has also been reported for the regioselective synthesis of 1H-tetrazoles from aldehydes and sodium azide. rsc.org

Table 2: Catalytic Systems for Tetrazole Synthesis

| Catalyst | Reaction Type | Reactants | Reference |

| Copper nano-catalyst | Three-component | Amine, Sodium azide, Triethyl orthoformate | tandfonline.com |

| Ag/sodium borosilicate | Three-component | Amine, Sodium azide, Triethyl orthoformate | nih.govacs.org |

| Yb(OTf)₃ | Three-component | Amine, Sodium azide, Triethyl orthoformate | organic-chemistry.org |

| SO3H-carbon | [3+2] Cycloaddition | Nitrile, Sodium azide | ajgreenchem.com |

| Co@g-C₃N₄ | [3+2] Cycloaddition | Aldehyde, Sodium azide | rsc.org |

Heterogeneous Catalysis Development and Application

Heterogeneous catalysts are favored in many industrial processes due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Several heterogeneous catalytic systems have been developed for the synthesis of 1-substituted-1H-tetrazoles and have shown potential for the synthesis of this compound.

One notable example is the use of copper nanoparticles supported on charcoal (Cu/C). This catalyst has been effectively used in the solvent-free synthesis of various 1-substituted-1H-tetrazoles from primary amines, triethyl orthoformate, and sodium azide. The reaction proceeds efficiently at 100 °C, offering good to excellent yields. The catalyst can be easily recovered by filtration and reused multiple times without a significant drop in its catalytic activity.

Natural zeolites, such as Natrolite, have also emerged as a green and reusable heterogeneous catalyst for this transformation. rsc.org The synthesis of 1-substituted tetrazoles using Natrolite zeolite can be carried out under solvent-free conditions, which aligns with the principles of green chemistry by eliminating the need for potentially toxic organic solvents. rsc.org The work-up procedure is straightforward, involving dilution with water and extraction of the product. rsc.org

Furthermore, silica-supported sulfuric acid (SSA) has been demonstrated as an efficient heterogeneous catalyst for this reaction.

Table 1: Heterogeneous Catalysis for the Synthesis of 1-Substituted-1H-Tetrazoles

| Catalyst | Substrates | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Cu/C | Primary amines, Triethyl orthoformate, Sodium azide | 100 °C, Solvent-free | Good to excellent | |

| Natrolite zeolite | Primary amines, Triethyl orthoformate, Sodium azide | Solvent-free | High | rsc.org |

| Yb(OTf)₃ | Amines, Triethyl orthoformate, Sodium azide | Not specified | Good | organic-chemistry.org |

| [Hbim]BF₄ | Amines, Triethyl orthoformate, Sodium azide | Not specified | Not specified |

Homogeneous Catalysis for Efficient Transformation

Homogeneous catalysts, while often more challenging to separate from the reaction product, can offer high activity and selectivity under mild reaction conditions. For the synthesis of 1-substituted-1H-tetrazoles, several homogeneous catalysts have been investigated.

Ytterbium triflate (Yb(OTf)₃) has been reported as an effective catalyst for the reaction between amines, triethyl orthoformate, and sodium azide, leading to good yields of the corresponding 1-substituted-1H-tetrazoles. organic-chemistry.org Iron(III) chloride (FeCl₃) is another inexpensive and environmentally friendly homogeneous catalyst that has been successfully employed for this transformation under solvent-free conditions, providing excellent yields. scirp.org

The use of acidic ionic liquids, such as 1-H-3-methyl-imidazolium tetrafluoroborate (B81430) ([Hbim]BF₄), has also been explored, showcasing the versatility of homogeneous catalytic systems.

Nanocatalyst Design and Performance Evaluation

In recent years, nanocatalysts have gained significant attention due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity. Various nanocatalysts have been designed and evaluated for the synthesis of tetrazole derivatives. bohrium.comnih.gov

A notable example is a novel heterogeneous nanocatalyst composed of a Schiff base coordinated Cu(II) complex covalently attached to Fe₃O₄@SiO₂ nanoparticles through an imidazolium (B1220033) linker. nih.gov This nanocatalyst has demonstrated high efficiency in the synthesis of 1-aryl-1H-tetrazole derivatives in water, a green solvent, under mild conditions. nih.gov The catalyst is magnetically separable, allowing for easy recovery and reuse. nih.gov

Silver nanoparticles supported on sodium borosilicate glass (ASBN) have also been developed as a novel heterogeneous catalyst for the solvent-free synthesis of 1-substituted-1H-tetrazoles. acs.org This method offers good to high yields and short reaction times. The catalyst is prepared using a greener method involving plant extracts as stabilizing and reducing agents. acs.org

Table 2: Nanocatalyst Performance in the Synthesis of 1-Substituted-1H-Tetrazoles

| Nanocatalyst | Substrates | Reaction Conditions | Yield | Key Features | Reference |

|---|---|---|---|---|---|

| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Aniline, Triethyl orthoformate, Sodium azide | Water, Mild temperature | High (up to 97%) | Magnetically recoverable, Reusable | nih.govresearchgate.net |

| Ag/Sodium Borosilicate Nanocomposite (ASBN) | Amines, Triethyl orthoformate, Sodium azide | 120 °C, Solvent-free | Good to excellent | Green synthesis of catalyst, Reusable | acs.orgnih.gov |

| Copper nanoparticles on charcoal (Cu/C) | Primary amines, Triethyl orthoformate, Sodium azide | 100 °C, Solvent-free | Good to excellent | Recyclable, Inexpensive |

Advanced Synthesis Techniques and Green Chemistry Principles

The development of synthetic methodologies for this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis for Accelerated Reactions

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rsc.orglew.ro The synthesis of 5-substituted-1H-tetrazoles has been successfully achieved in high yields within 3 to 30 minutes using a heterogeneous Cu(II) catalyst in N-methyl-2-pyrrolidone (NMP) under controlled microwave heating. rsc.org This approach highlights the potential for rapid and efficient synthesis of tetrazole derivatives, including this compound. The use of microwave heating can be particularly advantageous for accelerating reactions that are sluggish under conventional conditions. cem.com

Solvent-Free Reaction Conditions

Conducting reactions without a solvent, or under solvent-free conditions, is a key principle of green chemistry as it eliminates solvent waste and simplifies product purification. Several methods for the synthesis of 1-substituted-1H-tetrazoles have been developed that operate under solvent-free conditions. researchgate.net

For instance, the use of a heterogeneous copper nanoparticle on charcoal (Cu/C) catalyst allows for the efficient synthesis of 1-substituted-1H-tetrazoles from primary amines, triethyl orthoformate, and sodium azide at 100 °C without the need for a solvent. Similarly, the reaction catalyzed by iron(III) chloride (FeCl₃) also proceeds effectively under solvent-free conditions. scirp.org The development of such solvent-free methods is a significant step towards more sustainable chemical manufacturing processes.

Scalability and Efficiency Considerations in Synthetic Pathways

Solvent-free and microwave-assisted methods also contribute to improved efficiency by reducing reaction volumes, energy consumption, and downstream processing efforts. While specific scale-up data for this compound is not widely published, the general trends in the synthesis of 1-substituted-1H-tetrazoles point towards the adoption of these more sustainable and efficient technologies. The Passerini three-component reaction, which has been used to synthesize a tert-octyl-substituted tetrazole, is known for its high atom economy and potential for creating molecular diversity in a single step, which are also important considerations for efficient synthesis.

Elucidation of Reaction Mechanisms in 1 Octyl 1h Tetrazole Formation and Transformation

Mechanistic Pathways of [3+2] Cycloaddition to Form the Tetrazole Ring

The formation of the 1-substituted tetrazole ring, as seen in 1-Octyl-1H-tetrazole, is primarily achieved through a [3+2] cycloaddition reaction. This type of reaction, often referred to as a Huisgen 1,3-dipolar cycloaddition, involves a 1,3-dipole (an azide (B81097) source) and a dipolarophile (a nitrile or isocyanide). sciforum.netacs.org

For the synthesis of 1-substituted tetrazoles like the 1-octyl derivative, two main pathways are utilized:

Reaction of an isocyanide with an azide source: This is a common method for synthesizing 1-substituted-1H-tetrazoles. The reaction proceeds via the [3+2] cycloaddition between an isocyanide (R-N≡C) and an azide, typically hydrazoic acid (HN₃) or trimethylsilyl (B98337) azide (TMSN₃). researchgate.netnih.gov The mechanism is believed to involve the in situ formation of hydrazoic acid, which then undergoes a successive cycloaddition with the isocyanide, often activated by an acid catalyst. researchgate.netresearchgate.net

Reaction of a primary amine, an orthoester, and sodium azide: This is another versatile route where the primary amine (e.g., octylamine) reacts with an orthoester (like triethyl orthoformate) and sodium azide. researchgate.netresearchgate.net The reaction is generally acid-catalyzed. A probable mechanism involves the initial reaction between the amine and the orthoester to form an iminoester intermediate. This intermediate then reacts with the azide in a cyclization process to yield the 1-substituted tetrazole. researchgate.net

Density functional theory (DFT) calculations have been employed to study various potential mechanisms, including concerted cycloaddition and stepwise additions. These studies suggest a mechanism involving a nitrile activation step that leads to an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring. researchgate.net The activation barriers for this process are strongly correlated with the electronic properties of the substituent on the nitrile. researchgate.net

Detailed Analysis of Multicomponent Reaction Mechanisms

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.net The Passerini and Ugi reactions are cornerstone isocyanide-based MCRs that have been adapted for tetrazole synthesis.

The Passerini reaction typically involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. researchgate.netnumberanalytics.com In the Passerini-tetrazole variant, the carboxylic acid is replaced with hydrazoic acid (or a precursor like TMSN₃). nih.gov

The generally accepted mechanism for the classic Passerini reaction begins with the interaction between the carboxylic acid and the carbonyl compound (aldehyde or ketone), forming a hydrogen-bonded cluster. This cluster then reacts with the isocyanide in a single step. rsc.org This process involves the α-addition of the carbonyl component and the carboxylate to the isocyanide, forming an intermediate which then rearranges to the final product. rsc.org

In the Passerini-tetrazole synthesis, a similar pathway is proposed:

Formation of a Nitrilium Ion: An aldehyde or ketone reacts with an isocyanide.

Nucleophilic Attack by Azide: The azide anion (N₃⁻) attacks the nitrilium ion intermediate.

Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the tetrazole ring. acs.org

This reaction provides access to α-hydroxyalkyl tetrazoles. acs.orgnih.govd-nb.info The use of chiral catalysts can lead to the enantioselective synthesis of these compounds. d-nb.info

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, Isocyanide, TMSN₃ | [(salen)AlIIIMe] | Chiral 5-(1-hydroxyalkyl)tetrazole | d-nb.info |

| Aldehyde, Isocyanide, Hydrazoic Acid | Not specified | α-hydroxymethyl tetrazole | acs.org |

| Tetrazole Aldehyde, Isocyanide, Acid | MeOH, rt or MW | α-acyloxy amides with tetrazole moiety | beilstein-archives.org |

| Aldehyde, Isocyanide, TMSN₃, Alcohol | Indium Triflate | Not specified | nih.gov |

Table 1: Examples of Passerini-Type Reactions for Tetrazole Synthesis

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular diversity, typically by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide. acs.org In the Ugi-tetrazole reaction, hydrazoic acid (or a surrogate like TMSN₃) substitutes for the carboxylic acid component. nih.govscielo.org.mx

The plausible reaction mechanism for the Ugi-tetrazole synthesis involves several key steps: scielo.org.mxnih.govrsc.org

Imine/Iminium Ion Formation: The amine and the aldehyde (or ketone) condense to form a Schiff base (imine), which is subsequently protonated by hydrazoic acid to form an iminium ion. scielo.org.mxrsc.org

Nucleophilic Addition of Isocyanide: The isocyanide undergoes a nucleophilic α-addition to the iminium ion, generating a nitrilium ion intermediate. scielo.org.mxnih.gov

Azide Attack and Cyclization: The azide anion attacks the nitrilium ion. The resulting intermediate then undergoes a rapid, irreversible 1,5-dipolar electrocyclization to yield the final 1,5-disubstituted-1H-tetrazole product. scielo.org.mxrsc.org

Control experiments have shown that the azide anion is a more potent nucleophile than a typical carboxylic acid anion in this reaction, driving the equilibrium towards the formation of the tetrazole product. nih.gov The Ugi-tetrazole reaction is highly versatile and has been used to create large libraries of tetrazole-containing compounds, including peptidomimetics. nih.govbeilstein-journals.org

| Reaction Component | Role in Ugi-Tetrazole Mechanism | Intermediate Formed | Reference |

| Amine + Aldehyde | Form the electrophilic center | Imine / Iminium ion | scielo.org.mx, rsc.org |

| Isocyanide | Carbon-centered nucleophile | Nitrilium ion | scielo.org.mx, nih.gov |

| Hydrazoic Acid (HN₃) | Proton source and azide nucleophile | Azide-adduct | scielo.org.mx |

| Azide-adduct | Precursor to the final ring | Final tetrazole product | scielo.org.mx, rsc.org |

Table 2: Key Steps and Intermediates in the Ugi-Tetrazole Reaction Pathway

Investigation of Passerini-Tetrazole Mechanism Intermediates

Catalytic Cycle Analysis in Tetrazole Synthesis

Catalysis is crucial for achieving efficient, mild, and selective synthesis of tetrazoles. Both acid and nucleophilic catalysis play significant roles in different aspects of tetrazole formation and related transformations.

Acid catalysts, both Brønsted and Lewis acids, are widely employed to enhance the rate of tetrazole synthesis, particularly in the [3+2] cycloaddition of nitriles with azides. organic-chemistry.orgnih.gov

Lewis Acid Catalysis: Lewis acids such as salts of Zn(II), Al(III), Fe(III), and Co(II) activate the nitrile substrate. organic-chemistry.orgnih.govscirp.orgacs.org

Mechanism: The Lewis acid coordinates to the nitrogen atom of the nitrile group. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion. organic-chemistry.orgacs.org The reaction proceeds through an open-chain intermediate that subsequently cyclizes to form the tetrazole ring. organic-chemistry.org A plausible mechanism for the synthesis of 1-substituted tetrazoles using FeCl₃ involves the catalyst activating the ethoxy groups of an orthoformate, facilitating the reaction with an amine and subsequent cyclization with an azide. scirp.org Similarly, Co(II) complexes have been shown to catalyze the reaction, with evidence pointing to the formation of an intermediate cobalt(II) diazido complex that is catalytically active. acs.org

Brønsted Acid Catalysis: Solid acid catalysts like silica (B1680970) sulfuric acid or acid resins (e.g., Amberlyst-15) also effectively promote tetrazole synthesis. nih.govdergipark.org.tr

Mechanism: The proton from the Brønsted acid protonates the nitrile nitrogen, thereby activating the nitrile group for the cycloaddition with azide. organic-chemistry.orgnih.gov This method often offers advantages such as easier catalyst recovery and milder reaction conditions. nih.gov

| Catalyst | Catalyst Type | Substrates | Key Mechanistic Feature | Reference |

| FeCl₃ | Lewis Acid | Amine, Triethyl orthoformate, TMSN₃ | Activation of ethoxy groups | scirp.org |

| Zn(II) salts | Lewis Acid | Nitriles, Sodium Azide | Coordination to and activation of the nitrile | organic-chemistry.org |

| Co(II)-complex | Lewis Acid | Nitriles, Sodium Azide | Formation of an intermediate metal-diazido complex | acs.org |

| Silica Sulfuric Acid | Brønsted Acid | Nitriles, Sodium Azide | Protonation and activation of the nitrile | nih.gov |

| Yb(OTf)₃ | Lewis Acid | Amines, Triethyl orthoformate, Sodium Azide | Acid-catalyzed condensation and cyclization | organic-chemistry.org |

Table 3: Overview of Acidic Catalysts in Tetrazole Synthesis

While not directly involved in the synthesis of the this compound ring itself, 1H-tetrazole is a notable catalyst for other critical biochemical transformations, such as the formation of pyrophosphate bonds in the synthesis of nucleoside diphosphate (B83284) sugars. d-nb.infonih.gov

In this context, 1H-tetrazole functions as a bifunctional catalyst:

Acid Catalyst: The acidic proton of the tetrazole (pKa ≈ 4.9) protonates the phosphomorpholidate, activating it for nucleophilic attack. d-nb.info

Nucleophilic Catalyst: The tetrazolide anion acts as a nucleophile, attacking the activated phosphate (B84403) to form a highly reactive phosphotetrazolide intermediate. This intermediate is then readily displaced by the phosphate of a sugar-1-phosphate to form the pyrophosphate linkage. d-nb.infonih.gov

Comparative kinetic studies using ³¹P NMR spectroscopy and mass spectrometric analysis have supported this dual role. d-nb.infonih.gov This catalytic activity significantly accelerates the reaction, leading to higher yields and shorter reaction times compared to uncatalyzed methods. d-nb.info This catalytic property is also exploited in oligonucleotide synthesis for the activation of phosphoramidites. d-nb.infoacs.org

Role of Acidic Catalysts in Reaction Rate Enhancement

Studies of Rearrangement Reactions Involving Tetrazole Moieties

Rearrangement reactions of tetrazoles are critical transformations that can lead to a variety of other heterocyclic systems. These reactions can be induced by heat or light and often proceed through highly reactive intermediates. For 1-alkyl-1H-tetrazoles like this compound, these rearrangements are a subject of significant academic and practical interest.

The Huisgen 1,3-dipolar cycloaddition is a fundamental reaction for the synthesis of five-membered heterocycles, including tetrazoles. wikipedia.orgorganic-chemistry.org The reaction typically involves a 1,3-dipole, such as an azide, and a dipolarophile, like a nitrile. wikipedia.orgorganic-chemistry.org While this reaction is primarily for formation, the term "Huisgen reaction" is also associated with the thermal or photochemical rearrangement of the resulting tetrazole ring, which can lead to the extrusion of molecular nitrogen and the formation of other cyclic or acyclic products. nih.govresearchgate.net

For 1-substituted tetrazoles, such as this compound, thermal or photochemical induction can lead to cleavage of the tetrazole ring. nih.gov The photolysis of tetrazoles often results in the extrusion of a dinitrogen molecule (N₂), generating highly reactive intermediates like nitrilimines. nih.gov In the case of C,N-disubstituted tetrazoles, controlled thermal decomposition can form these reactive nitrilimines, which can then undergo various 1,3-dipolar cycloaddition reactions.

Another significant rearrangement pathway for tetrazoles is the Dimroth rearrangement, a well-documented reaction for various heterocyclic systems, including 1,2,3-triazoles and tetrazoles. wikipedia.orgbg.ac.rs This rearrangement involves the interchange of endocyclic and exocyclic nitrogen atoms and typically occurs under thermal conditions. wikipedia.org For N,1-diaryl-1H-tetrazol-5-amines, the Dimroth rearrangement is found to be thermodynamically controlled, with the opening of the tetrazole ring being the rate-determining step. bg.ac.rsbg.ac.rs While direct studies on the Dimroth rearrangement of this compound are not extensively documented, the principles governing this rearrangement in analogous N-substituted tetrazoles suggest that such a pathway could be plausible under specific conditions, particularly if an amino or similar substituent is present at the C5 position. beilstein-journals.org

The photochemical behavior of tetrazole derivatives is also a rich area of study. The photodecomposition of tetrazoles involves the cleavage of the tetrazole ring, leading to a variety of photoproducts. core.ac.uk The specific products formed are highly dependent on the nature of the substituents on the tetrazole ring. nih.gov For instance, the photolysis of 1-allyl-4-phenyl-1,4-dihydro-5H-tetrazol-5-ones leads to the extrusion of N₂ and subsequent cyclization involving the allylic moiety. core.ac.uk This suggests that for this compound, photochemical conditions could initiate cleavage and subsequent reactions involving the octyl group, although specific pathways would require experimental verification.

Characterization of Key Intermediates in Complex Reaction Sequences

The elucidation of reaction mechanisms in tetrazole chemistry heavily relies on the detection and characterization of transient intermediates. These intermediates are often highly reactive and present in low concentrations, making their characterization challenging. A combination of spectroscopic techniques and computational studies is typically employed for this purpose.

In the formation of 1,5-disubstituted tetrazoles via the Ugi-azide reaction, a proposed mechanism involves the initial formation of an iminium ion, followed by nucleophilic attack of an isocyanide to form a nitrilium ion. This is then intercepted by an azide anion to yield an intermediate that undergoes a 1,5-dipolar electrocyclization to form the tetrazole ring. researchgate.net

For rearrangement reactions, key intermediates include nitrilimines, which are often formed upon thermal or photochemical extrusion of N₂ from the tetrazole ring. nih.gov The photolysis of 5-aminotetrazole (B145819) derivatives has been studied in detail, revealing the formation of imidoylnitrene as a key singlet-state intermediate, which can then rearrange to a more stable carbodiimide. uc.pt Laser flash photolysis experiments on 1-allyl-4-phenyltetrazolones have provided evidence for the formation of a 1,3-triplet biradical intermediate following the elimination of molecular nitrogen. nih.gov

The characterization of these intermediates and the final products relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools. For instance, in the synthesis of 1-(4-(1-octyl-1H-tetrazol-5-yl)phenyl)ethan-1-one, the structure was confirmed using ¹H NMR and ¹³C NMR. acgpubs.org The data from such characterizations provide definitive evidence for the structure of the final product and can be used to infer the preceding reaction pathway.

Below are tables summarizing typical spectroscopic data for a 1-octyl-substituted tetrazole derivative and a related precursor, which are essential for the characterization process.

Table 1: Spectroscopic Data for 1-(4-(1-Octyl-1H-tetrazol-5-yl)phenyl)ethan-1-one This table is based on reported data for the characterization of a 1-octyl-substituted tetrazole derivative. acgpubs.org

| Technique | Observed Signals and Assignments |

|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ= 8.01 (d, 2H), 7.81 (d, 2H), 4.45 (t, 2H, -N-CH₂ -), 2.69 (s, 3H, -COCH₃ ), 2.00-1.90 (m, 2H, -CH₂-), 1.40-1.20 (m, 10H, -(CH₂)₅-), 0.86 (t, 3H, -CH₃) |

| ¹³C NMR (75 MHz, CDCl₃) | δ= 196.9, 153.4, 138.9, 129.0, 129.0, 128.0, 48.3, 31.6, 29.7, 28.9, 28.7, 26.7, 26.2, 22.5, 14.0 |

| IR (neat, ATR) | 2954 (C-H), 1681 (C=O) cm⁻¹ |

Table 2: General Spectroscopic Features for Characterization of 1-Substituted Tetrazoles This table compiles general spectroscopic features observed in the characterization of various 1-substituted tetrazoles. acgpubs.org

| Spectroscopic Method | Key Feature | Typical Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Tetrazole ring proton | δ 9.0 - 9.9 ppm |

| ¹³C NMR | Tetrazole ring carbon (C5) | δ 144 - 165 ppm |

| IR | -N=N- stretch | ~1500 cm⁻¹ |

| IR | C=N stretch | ~1385 cm⁻¹ |

The data presented in these tables are crucial for confirming the successful synthesis of this compound derivatives and for distinguishing between different isomers that may form during rearrangement reactions. The specific shifts and coupling constants in NMR, along with characteristic absorption bands in IR, provide a fingerprint for the molecule, allowing for unambiguous structural elucidation.

Advanced Spectroscopic and Structural Characterization of 1 Octyl 1h Tetrazole

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For 1-Octyl-1H-tetrazole, the FT-IR spectrum is dominated by absorptions corresponding to the vibrations of the octyl chain and the tetrazole ring.

The octyl group gives rise to strong C-H stretching vibrations, typically observed in the 2850-2960 cm⁻¹ region. acgpubs.org Specifically, asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups can be distinguished. Bending vibrations for the alkyl chain, such as scissoring and rocking, appear in the 1470-1370 cm⁻¹ range.

The tetrazole ring exhibits a series of characteristic vibrations. The C-H stretching of the lone proton on the ring is expected around 3130 cm⁻¹. researchgate.net The ring itself has several key vibrational modes, including N=N and C=N stretching, which are often coupled and appear in the 1300-1500 cm⁻¹ region. acgpubs.org Vibrations involving the tetrazole ring skeleton are also found in the fingerprint region, typically between 900 and 1200 cm⁻¹. pnrjournal.com In studies of related 1-substituted tetrazoles, the emergence of bands in the 1620–1680 cm⁻¹ region has been associated with C=N stretching, affirming the formation of the tetrazole ring. researchgate.netnih.gov

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3130 | C-H Stretch | Tetrazole Ring |

| 2850-2960 | C-H Stretch | Octyl Chain |

| 1470-1370 | C-H Bend | Octyl Chain |

| 1300-1500 | Ring Stretch (N=N, C=N) | Tetrazole Ring |

| 900-1200 | Ring Vibrations | Tetrazole Ring |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the tetrazole ring and the C-C backbone of the octyl chain would be prominent in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and advanced heteroatom NMR techniques provides a complete picture of the connectivity and chemical environment of each atom in this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the proton on the tetrazole ring and the protons of the octyl chain.

The single proton attached to the tetrazole ring (H-5) is anticipated to appear as a singlet in the downfield region, typically between δ 8.0 and 9.9 ppm, due to the deshielding effect of the aromatic, electron-deficient ring system. acgpubs.orgrsc.org

The protons of the octyl group will exhibit characteristic multiplets. The terminal methyl (CH₃) group should appear as a triplet around δ 0.8-0.9 ppm. The methylene (B1212753) (CH₂) group adjacent to the tetrazole ring (N-CH₂) will be the most deshielded of the alkyl protons, likely appearing as a triplet in the range of δ 4.4-4.7 ppm. acgpubs.org The remaining methylene groups of the octyl chain will resonate as a complex multiplet in the upfield region, typically between δ 1.2 and 2.1 ppm. acgpubs.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 (Tetrazole) | 8.0 - 9.9 | Singlet |

| N-CH₂ -(CH₂)₆-CH₃ | 4.4 - 4.7 | Triplet |

| N-CH₂-CH₂ -(CH₂)₅-CH₃ | ~2.0 | Multiplet |

| N-(CH₂)₂-(CH₂)₅ -CH₃ | 1.2 - 1.4 | Multiplet |

| N-(CH₂)₇-CH₃ | 0.8 - 0.9 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, we expect to see one signal for the tetrazole carbon and eight signals for the octyl chain.

The carbon atom of the tetrazole ring (C-5) is expected to resonate in the region of δ 140-157 ppm. researchgate.netnih.gov

The carbon atoms of the octyl chain will appear in the upfield region. The carbon of the methylene group attached to the nitrogen (N-CH₂) is predicted to be around δ 48-53 ppm. acgpubs.orgtudublin.ie The terminal methyl carbon will be the most shielded, appearing around δ 14 ppm. The other methylene carbons of the octyl chain will have chemical shifts in the range of δ 22-32 ppm. acgpubs.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-5 (Tetrazole) | 140 - 157 |

| C H₃-(CH₂)₇-N | ~14 |

| CH₃-C H₂-(CH₂)₆-N | ~22 |

| CH₃-(CH₂)₅-C H₂-CH₂-N | ~26 |

| CH₃-(CH₂)₄-C H₂-(CH₂)₂-N | ~29 |

| CH₃-(CH₂)₃-C H₂-(CH₂)₃-N | ~29 |

| CH₃-(CH₂)₂-C H₂-(CH₂)₄-N | ~31 |

| CH₃-CH₂-C H₂-(CH₂)₅-N | ~30 |

| C H₂-N | 48 - 53 |

Mass Spectrometry Techniques for Molecular Identity Confirmation

Mass spectrometry is an essential analytical tool for confirming the molecular identity of a compound by measuring its mass-to-charge ratio (m/z).

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. In the context of this compound, GC would be utilized to determine its purity, with the retention time serving as a characteristic identifier under specific chromatographic conditions. The subsequent mass spectrometry analysis provides a fragmentation pattern, which acts as a molecular fingerprint.

For 1-alkyl-1H-tetrazoles, the fragmentation upon electron ionization typically involves two primary pathways: the loss of a nitrogen molecule (N₂) and the loss of the alkyl chain. The fragmentation of the tetrazole ring itself often leads to the ejection of a stable dinitrogen molecule, a characteristic feature for many tetrazole derivatives. mdpi.comlifesciencesite.com The cleavage of the N-alkyl bond is also a common fragmentation pathway for N-substituted compounds. The relative abundance of these fragment ions is dependent on the energy of the electron beam and the stability of the resulting carbocations and radical species.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| Parameter | Value |

|---|---|

| GC Column | DB-5MS (or equivalent) |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Molecular Ion (M+) | m/z 182 |

| Key Fragment Ions (m/z) | 154 ([M-N₂]⁺), 113 ([Octyl]⁺), 69 ([Tetrazole-H]⁺) |

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution ESI-MS (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For instance, HRMS analysis of a related compound, 1-(4-(this compound-5-yl)phenyl)ethan-1-one, has been reported, confirming its molecular formula. acgpubs.org

Table 2: Predicted ESI-MS Data for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Solvent | Methanol/Water with 0.1% Formic Acid |

| Observed Ion | [M+H]⁺ |

| Expected m/z | 183.1664 |

| Calculated Exact Mass | 182.1637 (for C₉H₁₈N₄) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) techniques are indispensable for elucidating the three-dimensional arrangement of atoms in a crystalline solid.

Table 3: Illustrative Crystallographic Data for a Hypothetical this compound Crystal

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 18.2 Å, β = 95° |

| Molecules per Unit Cell (Z) | 4 |

| Key Interactions | van der Waals forces, C-H···N hydrogen bonds |

Powder X-ray diffraction (PXRD) is used to identify the crystalline phases of a bulk sample and can be used to assess its purity. The resulting diffractogram is a fingerprint of the crystalline material. For novel materials, PXRD patterns are often compared with those calculated from single-crystal XRD data to confirm the bulk phase purity. Studies on tetrazole-based energetic materials and coordination polymers frequently use PXRD to characterize the synthesized materials and monitor phase transitions. mdpi.comiucr.orgfigshare.comacs.org

Single-Crystal X-ray Diffraction for Absolute Configuration and Packing

Electron Microscopy for Morphological and Nanoscale Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the surface morphology and internal structure of materials at the micro- and nanoscale. While these techniques are not typically applied to the characterization of simple small molecules like this compound, they are crucial for studying materials where this molecule might be a component. For instance, SEM and TEM have been used to characterize catalysts used in the synthesis of tetrazole derivatives or to study the morphology of tetrazole-based polymers and nanocomposites. researcher.liferesearchgate.netscilit.comresearchgate.net These studies provide insights into particle size, shape, and distribution, which are critical for understanding the properties and performance of these advanced materials. To date, no specific electron microscopy studies focused solely on the morphological characterization of this compound have been reported in the literature.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at a high resolution. nanoscience.com A focused beam of electrons scans the sample's surface, and the resulting interactions generate signals that provide information about the surface topography and composition. nanoscience.comunige.ch For the analysis of organic compounds like this compound, sample preparation is critical and often involves fixation, dehydration, and coating to prevent damage from the electron beam and to enhance signal detection. unige.chupol.cz

Field Emission Scanning Electron Microscopy (FESEM) and Energy-Dispersive X-ray Spectroscopy (EDS) Mapping

Field Emission Scanning Electron Microscopy (FESEM) is an advanced form of SEM that utilizes a field-emission gun, providing a much brighter and more coherent electron beam. This results in significantly higher resolution imaging, often at the nanometer scale. automotive.torayhitachi-hightech.com FESEM is particularly useful for detailed morphological studies of nanomaterials and complex structures. researchgate.netresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM or FESEM. mee-inc.comgatan.comipfdd.de When the electron beam strikes the sample, it causes the emission of characteristic X-rays from the elements present. mee-inc.comgatan.com By analyzing the energy of these X-rays, EDS can determine the elemental composition of the sample. mee-inc.comipfdd.de EDS mapping provides a visual representation of the distribution of these elements across the sample's surface. mee-inc.com

For this compound (C9H18N4), an EDS analysis would be expected to show peaks corresponding to carbon and nitrogen. The mapping would illustrate the uniform distribution of these elements throughout the molecular structure, confirming the compound's purity and homogeneity. While direct FESEM-EDS studies on this compound were not found in the search results, this combined technique is standard for the characterization of novel materials, including various tetrazole derivatives and their composites. researchgate.netresearchgate.net

Thermal Analysis Methodologies

Thermal analysis techniques are essential for understanding the behavior of materials as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. unigoa.ac.in This technique is used to determine thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization events. unigoa.ac.inmdpi.com

In studies of related phenothiazine (B1677639) derivatives containing a tetrazole ring, DSC has been used to investigate the effect of alkyl chain length on their thermal properties. mdpi.com For instance, the introduction of a tetrazole ring was found to increase the melting temperature of the compounds. mdpi.com One study on phenothiazine derivatives showed that compounds with longer alkyl chains, like an octyl chain, were dense liquids at room temperature. mdpi.com The DSC thermograms of similar compounds have shown melting temperatures in the range of 165–198 °C and glass transition temperatures between 42–91 °C. mdpi.com While specific DSC data for this compound is not provided, it is expected to exhibit distinct thermal transitions that are influenced by the octyl chain.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com It is a crucial technique for assessing the thermal stability of a compound by identifying the temperature at which it starts to decompose. eltra.comdtic.mil Differential Thermal Analysis (DTA) is often performed simultaneously with TGA and measures the temperature difference between the sample and a reference, providing information about endothermic and exothermic processes.

TGA studies on various tetrazole derivatives have been conducted to evaluate their thermal decomposition behavior. dtic.milmdpi.comcolab.ws For example, the thermal decomposition of 5-amino-1H-tetrazole begins around 200 °C. mdpi.com The thermal stability of tetrazole-containing energetic materials is a significant area of research, with TGA being a primary analytical tool. dtic.mil The thermal stability of nitrogen-rich polymers based on tetrazoles has also been shown to be high, often exceeding 240 °C. uni-muenchen.de For this compound, TGA would determine its decomposition temperature, providing insight into its stability under thermal stress.

Differential Scanning Calorimetry (DSC)

Correlation of Spectroscopic Data with Molecular and Crystal Structures

The data obtained from various spectroscopic and analytical techniques can be correlated to build a comprehensive understanding of the molecular and crystal structure of this compound.

The fundamental structure of this compound consists of a five-membered tetrazole ring with an octyl group attached to one of the nitrogen atoms. smolecule.com The tetrazole ring itself is known to be involved in various intermolecular interactions, including hydrogen bonding and π-stacking, which influence the crystal packing. nih.gov

While a specific crystal structure for this compound was not found in the provided search results, related structures have been determined using single-crystal X-ray crystallography. nih.govresearchgate.net For example, the crystal structure of a molecule containing an octyl chain and a triazole ring showed a two-bladed fan-like conformation with the octyl chains largely extended. researchgate.net The crystal packing was dominated by C—H⋯O and C—H⋯N hydrogen bonds. researchgate.net

Spectroscopic data provides further confirmation of the molecular structure. For instance, in related compounds, NMR spectroscopy is used to confirm the presence of the alkyl chain and the tetrazole ring. mdpi.com Infrared (IR) spectroscopy can identify characteristic vibrational frequencies, such as the N-N stretching of the tetrazole ring, which typically appears around 1050 cm⁻¹. mdpi.com The correlation of these spectroscopic findings with X-ray crystallography data allows for a complete and accurate depiction of the three-dimensional structure and intermolecular interactions of this compound.

Computational and Theoretical Investigations of 1 Octyl 1h Tetrazole

Quantum Chemical (QC) Methodologies for Electronic Structure

The electronic structure of a molecule, which dictates its chemical behavior, is fundamentally described by the wave function of its electrons in the field of its nuclei. rsc.org Quantum chemical (QC) calculations are essential tools for elucidating these properties. For tetrazole derivatives, QC methods are used to understand the distribution of electrons, the nature of chemical bonds, and the molecule's aromaticity.

A key aspect of tetrazole chemistry is tautomerism; for instance, the parent tetrazole exists in two primary forms, 1H-tetrazole and 2H-tetrazole. nih.govnih.gov QC calculations, including both ab initio and density functional theory (DFT) methods, have been instrumental in determining the relative stabilities of these tautomers. nih.govresearchgate.net In solution, the 1H-tautomer is generally the more predominant and stable form, whereas, in the gas phase, the 2H-tautomer is often found to be more stable. nih.gov For 1-Octyl-1H-tetrazole, the substituent at the N1 position locks the tautomeric form, simplifying the system to the 1H isomer.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of this compound. researchgate.netnih.gov DFT calculates the electronic structure based on the electron density rather than the complex many-electron wave function. researchgate.net

A fundamental application of DFT is geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface. researchgate.netpnrjournal.com For this compound, this process involves two main components: the geometry of the tetrazole ring and the conformation of the flexible octyl chain.

Computational studies on the parent 1H-tetrazole and its simple alkyl derivatives show that the tetrazole ring is nearly planar. sioc-journal.cniosrjournals.org The attachment of the octyl group at the N1 position is not expected to significantly distort the planarity of the ring itself.

Table 1: Representative Calculated Geometrical Parameters for the 1H-Tetrazole Ring (Based on DFT Calculations of Parent and Substituted Tetrazoles) Note: These are typical values from studies on related compounds, as specific data for this compound is not published. Bond lengths are in Angstroms (Å) and angles are in degrees (°).

| Parameter | Typical Calculated Value Range | Reference Compound(s) |

| N1-N2 Bond Length | 1.35 - 1.37 | 1H-Tetrazole, 1-Methyltetrazole |

| N2-N3 Bond Length | 1.29 - 1.31 | 1H-Tetrazole, 1-Methyltetrazole |

| N3-N4 Bond Length | 1.34 - 1.36 | 1H-Tetrazole, 1-Methyltetrazole |

| N4-C5 Bond Length | 1.32 - 1.34 | 1H-Tetrazole, 1-Methyltetrazole |

| C5-N1 Bond Length | 1.34 - 1.36 | 1H-Tetrazole, 1-Methyltetrazole |

| N1-N2-N3 Angle | 110 - 112 | 1H-Tetrazole |

| N2-N3-N4 Angle | 105 - 107 | 1H-Tetrazole |

DFT calculations are highly effective in predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra, which are crucial for experimental characterization. pnrjournal.com

Vibrational Spectra: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the frequencies and intensities of vibrational modes. pnrjournal.com For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum to the stretching and bending motions of the tetrazole ring C-H, N-N, and C-N bonds, as well as the various C-H and C-C vibrations of the octyl chain.

NMR Spectra: Theoretical calculations of NMR chemical shifts are performed by computing the magnetic shielding tensors for each nucleus. pnrjournal.com These calculations can predict the ¹H and ¹³C chemical shifts for both the tetrazole ring and the octyl chain. Comparing theoretical and experimental shifts helps confirm the molecular structure, such as the N1-substitution pattern. For instance, in N-substituted tetrazoles, the chemical shift of the tetrazole ring carbon (C5) is a key indicator of the substitution position (N1 vs. N2). nih.gov

Geometry Optimization and Conformational Analysis

Ab Initio Approaches for Fundamental Electronic Interactions

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parametrization (beyond fundamental physical constants). sioc-journal.cn Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide a hierarchical way to account for electron correlation, offering high accuracy at a greater computational cost than DFT. sioc-journal.cnacs.org

For a molecule like this compound, ab initio calculations would be employed to:

Provide benchmark energies for different conformers, validating results from less computationally expensive DFT methods.

Accurately describe the electronic interactions between the lone pairs of the nitrogen atoms and the sigma bonds of the octyl substituent.

Investigate the nature of the tetrazole ring's aromaticity and electron delocalization with high precision. sioc-journal.cn

Studies on simpler tetrazoles have used ab initio methods to accurately calculate thermodynamic properties and the energy differences between tautomers, demonstrating the importance of including electron correlation effects, which are better handled by methods like MP2 compared to HF. sioc-journal.cn

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical methods are excellent for studying static structures and properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules based on a force field (a set of parameters describing the potential energy of the system). nih.gov

For this compound, an MD simulation would provide critical insights into:

Conformational Dynamics: It would reveal how the octyl chain flexes and rotates at a given temperature, showing the transitions between different conformers and their relative populations over time. This is particularly important in solution or in condensed phases where intermolecular interactions are significant.

Solvation Effects: By including solvent molecules in the simulation box, MD can model how this compound interacts with a solvent, how the solvent affects its conformational preferences, and how the molecule orients itself at interfaces.

Intermolecular Interactions: In a simulation of multiple this compound molecules, MD can predict how they pack together, revealing the dominant intermolecular forces (e.g., van der Waals interactions between octyl chains, dipole-dipole interactions between tetrazole rings).

MD simulations have been used to investigate the binding of complex tetrazole derivatives to protein active sites, providing a dynamic picture of the interactions. nih.gov

Prediction of Molecular Properties and Reactivity Profiles

A primary goal of computational chemistry is to predict molecular properties and reactivity. nih.gov For this compound, these calculations can provide valuable data before a compound is even synthesized.

Table 2: Predicted Molecular Properties and Reactivity Descriptors (Conceptual) Note: This table describes the types of properties that are typically calculated using DFT for tetrazole derivatives. The values are conceptual and would need to be specifically computed for this compound.

| Property/Descriptor | Definition | Significance for this compound | Method |

| HOMO-LUMO Gap (ΔE) | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. acs.org | DFT, Ab Initio |

| Dipole Moment (µ) | A measure of the separation of positive and negative charges in a molecule. | Determines polarity and influences solubility and intermolecular interactions. Tetrazoles are highly polar. core.ac.uk | DFT, Ab Initio |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Shows electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack. researchgate.netresearchgate.net | DFT, Ab Initio |

| Global Reactivity Descriptors | Indices like electronegativity (χ) and chemical hardness (η) derived from HOMO/LUMO energies. | Quantify the molecule's resistance to change in its electron distribution and its tendency to accept electrons. acs.org | DFT |

| Atomic Charges (e.g., Mulliken, NBO) | Calculated charge distribution among the atoms in the molecule. | Helps to understand the charge distribution and identify reactive sites. nih.gov | DFT, Ab Initio |

The reactivity profile of this compound would be dominated by the tetrazole ring. The MEP would likely show negative potential (electron-rich regions) around the N3 and N4 atoms, making them sites for protonation and coordination with metal ions. researchgate.net The long octyl chain is non-polar and would primarily engage in weaker van der Waals interactions, influencing the molecule's physical properties like solubility and its behavior in biological systems. mdpi.com

Coordination Chemistry and Ligand Properties of 1 Octyl 1h Tetrazole

Investigation of Coordination Modes and Stereochemistry

Influence of Substituents on Coordination Geometry

The coordination geometry of metal complexes containing 1-substituted tetrazole ligands is significantly influenced by the nature of the substituent at the N1 position. While specific crystallographic data for 1-octyl-1H-tetrazole complexes are not extensively detailed in the available literature, the principles governing related N-alkyl-tetrazole systems provide a clear framework for understanding its behavior. The substituent can affect the coordination geometry through steric hindrance, electronic effects, and by influencing crystal packing and intermolecular interactions. researchgate.net

Furthermore, the flexibility of a long alkyl chain like the octyl group can lead to different conformers in the crystal structure, potentially resulting in what is known as a "shock-absorber effect," which can accommodate structural changes more easily. rsc.org The choice of counter-anion in the crystal lattice also plays a crucial role, working in concert with the substituent to determine the final coordination geometry and solid-state packing. rsc.org In essence, while the primary coordination sphere around the metal ion remains broadly similar (e.g., octahedral), the secondary effects of the 1-octyl substituent are critical in defining the long-range order, dimensionality, and physical properties of the resulting coordination compound.

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

1-substituted tetrazoles, including this compound, are valuable building blocks in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. vulcanchem.comthieme-connect.com The nitrogen-rich tetrazole ring can act as a versatile linker, coordinating to metal centers through its nitrogen atoms to form extended networks. vulcanchem.comscielo.org.za The N1-substituent is pivotal in directing the dimensionality and topology of these frameworks.

Tetrazole ligands can coordinate to metal ions in various modes. While 1-alkyl-tetrazoles typically act as monodentate ligands via the N4 atom, the substituent can influence the self-assembly process that leads to the final polymeric structure. researchgate.netresearchgate.net For example, in the formation of one-dimensional (1D) coordination polymers, bitopic tetrazole ligands often bridge metal centers. researchgate.netresearchgate.net The nature of the spacer between the tetrazole units, whether a flexible alkyl chain or a rigid aryl group, significantly impacts the structure of the resulting polymer. researchgate.net

The 1-octyl group on this compound imparts specific properties to the resulting MOFs or coordination polymers. The long, hydrophobic octyl chain can:

Influence Porosity: The flexible chains can line the pores of a MOF, affecting its guest-uptake properties. Hydrophobic functionalities can be desirable for creating materials that can selectively adsorb nonpolar molecules.

Promote Self-Assembly: The van der Waals interactions between the octyl chains can act as a structure-directing force, promoting the formation of specific architectures, such as layered or interdigitated structures.

Enhance Solubility and Processability: The presence of the octyl group can increase the solubility of the resulting coordination polymers in organic solvents, facilitating their processing into films or other forms.

Tetrazole-based MOFs have shown promise in applications such as gas storage and separation, catalysis, and as sensors. vulcanchem.comrsc.org The high density of nitrogen atoms on the pore surfaces of some tetrazole-based MOFs can lead to selective CO₂ adsorption. rsc.org The functionalization with an octyl group offers a pathway to tune these properties, for instance, by creating hydrophobic pockets within a porous framework.

Spin-Crossover Phenomena in Tetrazole-Based Coordination Systems

Homoleptic hexa-coordinated iron(II) complexes based on N1-substituted tetrazoles are a prominent class of materials exhibiting spin-crossover (SCO) behavior. rsc.org This phenomenon involves a transition between a high-spin (HS, S=2) and a low-spin (LS, S=0) state, which can be triggered by external stimuli like temperature, pressure, or light. rsc.org The ligand field strength provided by the six coordinating tetrazole ligands is close to the crossover point, making the spin state of the Fe(II) center highly sensitive to subtle structural changes. beilstein-journals.orgrsc.org

The N1-alkyl substituent plays a critical role in modulating the SCO properties, including the transition temperature (T₁/₂) and the abruptness and hysteresis of the transition. rsc.org Research on a series of [Fe(N-alkyl-tetrazole)₆]X₂ complexes has demonstrated a clear relationship between the length of the alkyl chain and the SCO characteristics.

Effect of Alkyl Chain Length: Increasing the length of the alkyl chain generally influences the cooperativity of the spin transition. Longer chains can lead to stronger intermolecular interactions (the "fastener effect"), which can affect the transition temperature. mdpi.com For instance, in related systems, the spin transition temperature has been observed to increase with the length of the alkyl chain on the counter-ion, saturating after a certain length. mdpi.com A similar trend is observed for substituents on the ligand itself, where longer chains can fine-tune the transition temperature and cooperativity. researchgate.netrsc.org

Even-Odd Effect: In some series of coordination polymers with alkyl-di-tetrazoles, an "even-odd" or "parity" effect is observed, where the SCO properties alternate depending on whether the alkyl spacer contains an even or odd number of carbon atoms. mdpi.comrsc.org This is often related to the conformational differences between odd and even-membered alkyl chains and how they affect the crystal packing.

For a complex with this compound, the long, flexible C₈ chain would be expected to significantly influence the SCO behavior through these intermolecular effects. While a specific SCO study on [Fe(this compound)₆]²⁺ was not found, data from related N-alkyl tetrazole and similar ligand systems show a clear trend. For example, in a series of 2-(2-alkyl-2H-tetrazol-5-yl)-1,10-phenanthroline iron(II) complexes, the SCO behavior was found to be highly dependent on the alkyl chain length (from n=1 to n=16), as well as the solvent and counter-anion. figshare.com Some long-chain derivatives exhibited gradual and incomplete spin transitions, while others showed two-step SCO behavior. figshare.com This highlights that the octyl substituent, in conjunction with other components of the crystal lattice, is a key determinant of the final spin-crossover properties.

Interactive Data Table: Effect of Alkyl Chain Length on Spin Crossover in Fe(II) Complexes

The following table summarizes representative data from the literature on how the alkyl substituent on a tetrazole or similar N-donor ligand can influence the spin transition temperature (T₁/₂) in iron(II) SCO complexes.

| Complex Ligand | Alkyl Chain | Anion | T₁/₂ (K) | Hysteresis (K) | Reference |

| 1-propyltetrazole | Propyl (C₃) | BF₄⁻ | ~131.5 | ~7 | researchgate.net |

| ω-(1H-tetrazol-1-yl)propanoic acid | Propyl (C₃) | BF₄⁻ | ~170 | Incomplete | rsc.org |

| ω-(1H-tetrazol-1-yl)butanoic acid | Butyl (C₄) | BF₄⁻ | ~227 | Abrupt | rsc.org |

| ω-(1H-tetrazol-1-yl)pentanoic acid | Pentyl (C₅) | BF₄⁻ | ~163 | Gradual | rsc.org |

| dpa-C4 | Butyl (C₄) | NCS⁻ | 127.5 | ~13 | researchgate.net |

| dpa-C10 | Decyl (C₁₀) | NCS⁻ | 119.0 | ~4 | researchgate.net |

| 2-(2-Hexadecyl-2H-tetrazol-5-yl)-1,10-phenanthroline | Hexadecyl (C₁₆) | ClO₄⁻ | Two-step | - | figshare.com |

This table is illustrative and compiles data from different but related systems to show general trends.

Supramolecular Architectures Involving 1 Octyl 1h Tetrazole Derivatives

Investigation of Non-Covalent Interactions

Non-covalent interactions are the cornerstone of supramolecular chemistry, providing the directional cues for molecular self-assembly. For 1-octyl-1H-tetrazole, the key interactions are hydrogen bonds and π-π stacking involving the tetrazole ring, supplemented by hydrophobic interactions involving the octyl tail.

The tetrazole ring is a potent hydrogen bond donor (the N-H group) and acceptor (the three sp²-hybridized nitrogen atoms). This dual capability allows for the formation of robust and predictable hydrogen-bonding networks in the solid state. While the specific crystal structure of this compound is not extensively documented in publicly available databases, the hydrogen bonding patterns of the 1H-tetrazole moiety are well-established. researchgate.net

Analysis of the Cambridge Structural Database (CSD) reveals that 1-substituted tetrazoles consistently participate in hydrogen bonding. The most common interactions involve the N3 and N4 atoms of the tetrazole ring acting as acceptors. acs.orgnih.gov In a crystalline structure, molecules of this compound would likely form hydrogen-bonded chains or more complex networks. The N-H of one molecule would interact with a nitrogen acceptor on an adjacent molecule, creating a cohesive assembly.

Modeling studies and analysis of related structures suggest that deprotonated tetrazoles can form even stronger hydrogen bonds than their carboxylate bioisosteres. researchgate.net The tetrazole ring can form up to four hydrogen bonds in a planar orientation, a key difference from the carboxylate group. acs.orgnih.gov This capacity for multiple, directional interactions is a primary driver in the formation of ordered solid-state structures.

The aromatic nature of the tetrazole ring facilitates π-π stacking interactions, which are crucial for stabilizing crystalline lattices. These interactions occur when the electron-rich π-systems of adjacent rings overlap. Theoretical and database studies show that tetrazole rings readily engage in such interactions with other aromatic systems, including other tetrazole rings. acs.orgnih.govresearchgate.net

The geometry of these interactions can vary, with the most common arrangements being parallel-displaced and T-shaped (edge-to-face). acs.orgnih.gov In the case of 1,5-disubstituted tetrazoles, parallel-displaced stacking is a dominant feature in their crystal packing. acs.orgnih.gov For this compound, the tetrazole rings of adjacent molecules are expected to arrange themselves to maximize these stabilizing π-π interactions.

A theoretical study on C5-substituted tetrazoles interacting with a benzene (B151609) ring found that π-stacking interactions are enhanced by both electron-withdrawing and electron-donating substituents compared to unsubstituted tetrazole. nih.gov This suggests that the electronic nature of the tetrazole ring in this compound is well-suited for forming stable π-stacked assemblies.

| Interaction Type | Typical Geometry | Estimated Distance | Reference |

| Hydrogen Bond | N-H···N | ~2.7 - 2.8 Å | acs.orgnih.gov |

| π-π Stacking | Parallel-displaced | ~3.4 Å | tudublin.ie |

| π-π Stacking | T-shaped (Edge-to-face) | ~4.6 Å (centroid-centroid) | tudublin.ie |

Hydrogen Bonding Networks in Solid State

Cocrystallization Strategies for Novel Materials

Cocrystallization is a powerful technique in crystal engineering used to design new solid forms with tailored physicochemical properties. A cocrystal is a multi-component crystalline material where the components are held together by non-covalent interactions. acs.org The this compound molecule is an excellent candidate for cocrystal formation due to its hydrogen bonding and π-stacking capabilities.

The parent compound, 1H-tetrazole, is a known energetic material due to its high nitrogen content and large positive enthalpy of formation. researchgate.net Cocrystallization is a strategy used to modify the properties of energetic materials, such as sensitivity, density, and thermal stability. researchgate.net For instance, an energetic cocrystal of 1H-tetrazole with sodium perchlorate (B79767) has been prepared and characterized, demonstrating that the formation of cocrystals can enhance performance by bringing fuel and oxidizer components into close proximity at the molecular level. researchgate.net

While this compound itself is not primarily considered an energetic material due to the high weight percentage of the carbon-hydrogen chain, the principles of energetic cocrystal formation can be applied. By selecting a coformer that is a known energetic material, it might be possible to create novel cocrystals. The tetrazole ring would provide the sites for hydrogen bonding and π-stacking with the coformer, while the octyl chains would likely form separate, interdigitated domains within the crystal lattice, potentially influencing the crystal's density and sensitivity.

| Coformer Type | Potential Interaction with this compound | Desired Outcome |

| Nitroaromatics (e.g., TNT) | π-π stacking, C-H···O hydrogen bonds | Modified energetic properties |

| High-Nitrogen Heterocycles | Hydrogen bonding, π-π stacking | Increased density and stability |

| Oxidizers (e.g., Perchlorates) | Hydrogen bonding (via bridging water or to cation) | Fuel-oxidizer composite |

Principles of Self-Assembly in Tetrazole-Based Systems

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by the minimization of the system's free energy through non-covalent interactions. wikipedia.org For this compound, self-assembly is dictated by the amphiphilic nature of the molecule. The hydrophilic, hydrogen-bonding tetrazole head group and the hydrophobic octyl tail drive the formation of organized supramolecular structures in various media.

In aqueous environments, such amphiphiles typically form micelles or vesicles, where the hydrophobic tails are sequestered from the water, and the polar head groups are exposed to the aqueous phase. In non-polar solvents or in the solid state, the interactions are reversed, with the polar tetrazole rings aggregating through hydrogen bonding and π-stacking, while the octyl chains interact via van der Waals forces. Crystal structures of related long-chain alkyl tetrazoles show this type of segregated packing, often resulting in layered or lamellar structures. tudublin.ie These structures are dominated by both π-stacking and hydrophobic interactions between the alkyl groups. acs.orgnih.gov

Host-Guest Chemistry with Tetrazole Moieties

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding site of a larger "host" molecule. numberanalytics.com The tetrazole moiety can participate in host-guest chemistry in several ways.